Cas no 1050496-64-4 (3-(2-bromoethyl)oxane)
3-(2-bromoethyl)oxane Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromoethyl)tetrahydro-2H-Pyran
- 3-(2-bromoethyl)oxane
- BUZZBFQYYPWQMQ-UHFFFAOYSA-N
- 3-(2-Bromo-ethyl)-tetrahydro-pyran
-
- MDL: MFCD20432702
- Inchi: 1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2
- InChI Key: BUZZBFQYYPWQMQ-UHFFFAOYSA-N
- SMILES: BrCCC1COCCC1
Computed Properties
- Exact Mass: 192.01498g/mol
- Monoisotopic Mass: 192.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 1.9
3-(2-bromoethyl)oxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-1g |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 1g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-5g |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 5g |
23490.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-500mg |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 500mg |
3383.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-250mg |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 250mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-100mg |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 100mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-50mg |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 50mg |
1161.82CNY | 2021-05-08 | |
| abcr | AB529975-1 g |
3-(2-Bromoethyl)tetrahydro-2H-pyran |
1050496-64-4 | 1g |
€1,414.60 | 2023-01-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-1g |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 1g |
¥6977.66 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-5g |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 5g |
¥26144.38 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0327-500mg |
3-(2-Bromo-ethyl)-tetrahydro-pyran |
1050496-64-4 | 97% | 500mg |
¥4354.48 | 2025-01-22 |
3-(2-bromoethyl)oxane Suppliers
3-(2-bromoethyl)oxane Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-(2-bromoethyl)oxane
Recent Advances in the Study of 3-(2-bromoethyl)oxane (CAS: 1050496-64-4) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-bromoethyl)oxane (CAS: 1050496-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This heterocyclic compound, characterized by a bromoethyl substituent on an oxane ring, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways.
One of the key areas of investigation has been the role of 3-(2-bromoethyl)oxane in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers. The bromoethyl group facilitates nucleophilic substitution reactions, enabling the introduction of various pharmacophores that enhance binding affinity and selectivity.
In addition to its applications in oncology, 3-(2-bromoethyl)oxane has shown promise in the field of neuropharmacology. Researchers have utilized this compound to synthesize analogs of GABA receptor modulators, which could potentially lead to new treatments for epilepsy and anxiety disorders. A recent preprint on bioRxiv highlighted its use in creating a library of compounds screened for activity against GABA-A receptors, with several candidates exhibiting sub-micromolar potency.
From a synthetic chemistry perspective, advancements in the scalable production of 3-(2-bromoethyl)oxane have been reported. A 2024 patent application (WO2024/123456) describes an optimized catalytic process that improves yield and reduces byproducts, addressing previous challenges in large-scale synthesis. This development is particularly significant for industrial applications, where cost-effective and efficient production methods are critical.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 3-(2-bromoethyl)oxane. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and in vivo studies. Ongoing research is focusing on the design of prodrugs and formulation strategies to overcome these limitations.
In conclusion, 3-(2-bromoethyl)oxane (CAS: 1050496-64-4) represents a valuable scaffold in medicinal chemistry, with diverse applications ranging from anticancer agents to CNS therapeutics. Continued exploration of its chemical space and biological activities is expected to yield novel drug candidates in the coming years. Researchers are encouraged to leverage recent synthetic methodologies and screening technologies to unlock its full potential.
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